Ganaxolone-d3 is a deuterated form of ganaxolone, a neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This compound is primarily utilized in the treatment of seizures associated with CDKL5 deficiency disorder. The deuteration of ganaxolone enhances its pharmacokinetic properties, potentially improving its stability and bioavailability.
Ganaxolone-d3 is synthesized from ganaxolone through a chemical modification process that incorporates deuterium atoms into the molecular structure. This modification allows for more precise tracking in metabolic studies and pharmacokinetic evaluations.
Ganaxolone-d3 falls under the classification of neuroactive steroids, specifically as a GABA-A receptor modulator. It is categorized as a small molecule drug and is noted for its therapeutic applications in neurology.
The synthesis of ganaxolone-d3 involves several key steps, typically starting from ganaxolone. The process may include:
The synthesis can be complex, often requiring specialized conditions such as inert atmospheres (e.g., argon) and controlled temperatures to ensure high yields and purity of the final product. For instance, one method involves using trimethyl sulfoxonium iodide and sodium t-butoxide in a dimethyl sulfoxide solvent under specific thermal conditions to facilitate the reaction .
Ganaxolone-d3 retains the core structure of ganaxolone, which includes a cyclopenta[a]phenanthrene framework. The incorporation of deuterium alters the molecular mass and can influence its physical properties.
The chemical reactions involved in synthesizing ganaxolone-d3 include:
The synthesis often employs advanced techniques such as nuclear magnetic resonance spectroscopy to confirm the incorporation of deuterium and assess purity levels throughout the process .
Ganaxolone-d3 functions by enhancing GABA-A receptor activity, which leads to increased inhibitory neurotransmission in the central nervous system. This modulation helps stabilize neuronal excitability and reduces seizure activity.
The mechanism involves binding to specific sites on the GABA-A receptor, leading to conformational changes that increase chloride ion conductance across neuronal membranes. This effect results in hyperpolarization of neurons, making them less likely to fire action potentials.
Ganaxolone-d3 is primarily utilized in scientific research settings, particularly in pharmacokinetic studies aimed at understanding its metabolism and efficacy compared to non-deuterated forms. Its unique isotopic labeling makes it valuable for tracing metabolic pathways and studying drug interactions within biological systems .
Ganaxolone-d3 (C₂₂H₃₃D₃O₂; MW: 335.54 g/mol) is a deuterated analog of the neuroactive steroid ganaxolone (C₂₂H₃₆O₂; MW: 332.53 g/mol). The deuterium atoms replace three hydrogen atoms at the 3β-methyl group (–CD₃ instead of –CH₃), a strategic modification designed to alter metabolic stability without compromising receptor binding [1] [4]. The core structure retains the 5α-pregnan-20-one backbone with a 3α-hydroxy group, critical for GABAₐ receptor modulation [1] [3]. Key structural features include:
Deuterium isotope effects may influence pharmacokinetics:
Table 1: Structural Parameters of Ganaxolone-d3
Parameter | Ganaxolone | Ganaxolone-d3 |
---|---|---|
Molecular Formula | C₂₂H₃₆O₂ | C₂₂H₃₃D₃O₂ |
Molecular Weight | 332.53 g/mol | 335.54 g/mol |
Deuterium Position | – | 3β-methyl group |
CAS Registry | 38398-32-2 | Not assigned |
IUPAC Name | 3α-Hydroxy-3β-methyl-5α-pregnan-20-one | 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trideuteriomethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
The synthesis of Ganaxolone-d3 leverages precursor-directed deuteration and catalytic hydrogen-deuterium exchange:1. Deuterated Precursor Approach:- Pregnane derivatives undergo Grignard reaction with deuterated methylmagnesium iodide (CD₃MgI), introducing the 3β-CD₃ group [4] [7].- Stereoselective reduction at C3 ensures the 3α-hydroxy configuration [6].2. Catalytic H/D Exchange:- Ganaxolone is exposed to deuterium oxide (D₂O) and platinum catalysts, selectively exchanging hydrogens at the 3β-methyl position [5].3. Purification:- HPLC separates deuterated isomers using C18 reverse-phase columns with methanol/water gradients [8].- Final purity (>95%) is confirmed via LC-MS [4] [5].
Challenges include isotopic scrambling and maintaining stereochemical integrity during deuteration [6].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: